2-Methyl-1-(propan-2-ylamino)propan-2-ol
Overview
Description
The compound "2-Methyl-1-(propan-2-ylamino)propan-2-ol" is a multifunctional molecule that can be used as an intermediate in the synthesis of various heterocyclic and medicinal compounds. It contains functional groups that are amenable to further chemical transformations, making it a valuable building block in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a method for preparing (Z)-2-methylene-1-sulfonylindolin-3-ols, which shares a similar structural motif with the target compound, was developed using silver acetate catalyzed hydroamination of unsaturated alcohols . Another study reported the synthesis of multifunctional compounds that can be used to prepare polysubstituted heterocyclic systems, highlighting the versatility of such intermediates . Additionally, the oxidative aminomercuriation of prop-2-ynol has been shown to yield bis-aminated products, depending on the reaction conditions . These studies demonstrate the synthetic utility of compounds related to "2-Methyl-1-(propan-2-ylamino)propan-2-ol" in constructing complex molecular architectures.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-Methyl-1-(propan-2-ylamino)propan-2-ol" has been analyzed using various spectroscopic techniques. For example, the structure of a Schiff base derived from 1,3-diaminopropan-2-ol was elucidated using CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR spectroscopy . Computational studies, including density functional theory (DFT) calculations, were also performed to understand the electronic properties of such molecules .
Chemical Reactions Analysis
The reactivity of compounds with functional groups similar to "2-Methyl-1-(propan-2-ylamino)propan-2-ol" has been explored in the context of forming heterocyclic systems. For instance, the condensation reactions of amines with aldehydes to form Schiff bases , and the transformations of naphthoquinone derivatives to synthesize analogues with varying alkyl chain lengths , are indicative of the potential chemical reactions that the target compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods. The presence of intramolecular hydrogen bonding interactions and the assignment of characteristic bands in FT-IR spectra have been reported . The stereochemistry and preferred conformations of diastereomeric amino-alcohols have been determined using optical rotation and NMR spectroscopy, which could be relevant for understanding the properties of "2-Methyl-1-(propan-2-ylamino)propan-2-ol" .
Scientific Research Applications
Pharmacological Applications
β-Adrenergic Blocking Activity : Research has shown that derivatives of 2-Methyl-1-(propan-2-ylamino)propan-2-ol have been synthesized and evaluated for their β-adrenergic blocking activity. These compounds, derived from thymol, a naturally occurring agent in Thymus vulgaris L., have demonstrated non-selective β-adrenergic blocking activity in pharmacological evaluations using mouse ECG and isolated rat uterus models. This activity is similar to that of known β-blockers like atenolol and propranolol, indicating potential applications in treating cardiovascular disorders (Jindal et al., 2003).
Molecular Interactions
Dielectric and Thermodynamic Properties : The molecular interactions between polar systems such as N-methyl aniline and alcohols, including propan-1-ol/propan-2-ol, have been explored. Studies have utilized dielectric permittivity measurements across different frequencies to understand these interactions. The research provides insights into hydrogen bonding and the influence of molecular interactions on the physical properties of the mixtures, which could have implications for the design of new materials and solvents (Krishna & Mohan, 2012).
Catalytic and Synthetic Applications
Cardioprotective and Antiarrhythmic Activity : The cardioprotective and antiarrhythmic effects of oxalate salt derivatives of 2-Methyl-1-(propan-2-ylamino)propan-2-ol have been investigated. These compounds have shown promising results in laboratory models for conditions like hypertension, ventricular arrhythmias, and myocardial infarction. This suggests a potential application in the development of new therapeutic agents for cardiovascular diseases (Nikam et al., 2011).
Radiosynthesis for PET Imaging : The facile radiosynthesis of fluorine-18 labeled beta-blockers, including derivatives of 2-Methyl-1-(propan-2-ylamino)propan-2-ol, has been developed. These compounds are explored for their potential in cerebral PET imaging, highlighting their relevance in medical diagnostics and research into neurological disorders (Stephenson et al., 2008).
properties
IUPAC Name |
2-methyl-1-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)8-5-7(3,4)9/h6,8-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZDMLOUOSPLHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235075 | |
Record name | NSC 128243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(propan-2-ylamino)propan-2-ol | |
CAS RN |
85771-09-1 | |
Record name | 1-Isopropylamino-2-methyl-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085771091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 85771-09-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 128243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isopropylamino-2-methyl-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ISOPROPYLAMINO-2-METHYL-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1JKGKA063 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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